

Umirolimus: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Umirolimus, also known as Biolimus A9, is a semi-synthetic macrocyclic lactone derived from sirolimus (rapamycin). It was specifically developed by Biosensors International for use in drugeluting stents (DES) to prevent restenosis following percutaneous coronary interventions.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **Umirolimus**, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Discovery and Development

Umirolimus was designed as a more lipophilic analogue of sirolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR).[1] The rationale behind its development was to create a compound with enhanced tissue absorption and retention, making it particularly suitable for localized drug delivery from a stent platform. The key structural modification is the introduction of a 2-ethoxyethyl ether at the C40-O position of the rapamycin macrocycle. This modification significantly increases the lipophilicity of the molecule, facilitating its rapid uptake and sustained presence within the vessel wall.[1]

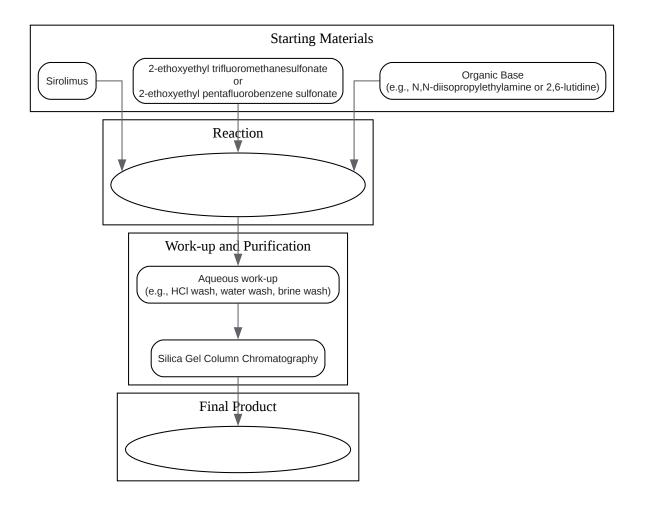
The development of **Umirolimus**-eluting stents has been evaluated in numerous clinical trials, including the STEALTH and LEADERS FREE studies, which have demonstrated its safety and efficacy in reducing restenosis.[2][3][4][5]



Chemical Synthesis

The synthesis of **Umirolimus** (40-O-(2-ethoxyethyl)rapamycin) starts from the natural product sirolimus. The core of the synthesis is a regioselective etherification of the C40-hydroxyl group of sirolimus.

Synthesis Workflow



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Caption: Synthetic workflow for Umirolimus.



Experimental Protocol: Synthesis of Umirolimus

The following protocol is a generalized procedure based on available patent literature.

Materials:

- Sirolimus
- 2-ethoxyethyl trifluoromethanesulfonate (or a similar activating group like pentafluorobenzene sulfonate)
- N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine
- Anhydrous dichloromethane (DCM) or toluene
- Ethyl acetate
- 1N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

- Reaction Setup: To a solution of sirolimus in anhydrous DCM or toluene, add N,Ndiisopropylethylamine and 2-ethoxyethyl trifluoromethanesulfonate. The reaction mixture is then heated to approximately 60°C under a nitrogen atmosphere.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).



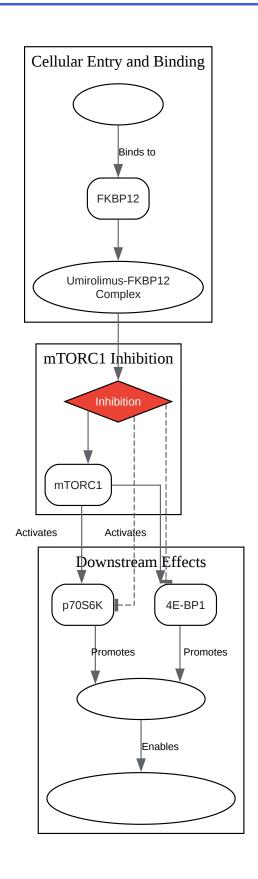
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic phase is washed sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford **Umirolimus** as a white solid.
- Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[6][7][8][9][10][11][12]

Mechanism of Action

Umirolimus exerts its antiproliferative and immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[13]

Signaling Pathway





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Caption: Umirolimus mechanism of action via mTORC1 inhibition.



Umirolimus, like sirolimus, first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[13] This **Umirolimus**-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[13] mTORC1 is a key regulator of protein synthesis and cell cycle progression. Its inhibition leads to the dephosphorylation of downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). [12] This ultimately results in the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of smooth muscle cells, a key event in restenosis.[13] While **Umirolimus** is a potent inhibitor of mTORC1, mTORC2 is relatively resistant to its acute effects.[14]

Preclinical and Clinical Data

The efficacy of **Umirolimus** has been demonstrated in various preclinical and clinical studies.

In Vitro Activity

Cell Line	Assay	IC50	Reference
Human Coronary Artery Smooth Muscle Cells	Proliferation Assay	Not explicitly found for Umirolimus, but sirolimus IC50 is \sim 5 x 10^{-9} M	[15]
Vascular Smooth Muscle Cells	DNA Synthesis	Not explicitly found for Umirolimus, but sirolimus IC50 is 8 x 10^{-10} M for bFGF- induced synthesis	[15]

Note: Specific IC50 values for **Umirolimus** in these assays were not readily available in the searched literature. The values for sirolimus are provided for reference.

Pharmacokinetic Properties

Pharmacokinetic studies of **Umirolimus** eluted from drug-eluting stents have shown very low systemic exposure.



Study	Stent	Max. Blood Concentration	Time to Max. Concentration	Reference
STEALTH PK	BioMatrix II	394 pg/mL	Not specified	[16][17]

Clinical Efficacy (STEALTH I Trial)

The STEALTH I trial was a first-in-man study comparing the **Umirolimus**-eluting BioMatrix stent with a bare-metal stent (BMS).[18]

Endpoint (6 months)	Umirolimus- eluting Stent (n=80)	Bare-Metal Stent (n=40)	p-value	Reference
In-lesion Late Loss (mm)	0.14 ± 0.45	0.40 ± 0.41	0.004	[18][19]
In-stent Late Loss (mm)	0.26 ± 0.43	0.74 ± 0.45	<0.001	[18][19]
Binary Restenosis	3.9%	7.7%	ns	[2]
Major Adverse Cardiac Events (MACE)	3.8%	2.5%	0.72	[2]

Clinical Efficacy (LEADERS FREE Trial)

The LEADERS FREE trial compared a polymer-free **Umirolimus**-coated stent with a baremetal stent in patients at high bleeding risk.[3]



Endpoint (2 years, Complex PCI)	Umirolimus -coated Stent (n=346)	Bare-Metal Stent (n=321)	Hazard Ratio (95% CI)	p-value	Reference
Safety (Cardiac death, MI, stent thrombosis)	16.2%	21.7%	0.70 (0.49- 0.99)	<0.05	[20]
Efficacy (Clinically driven TLR)	10.8%	18.1%	0.54 (0.35- 0.83)	<0.005	[20]

Experimental Protocols Vascular Smooth Muscle Cell Proliferation Assay

This protocol is a general method to assess the antiproliferative effects of compounds like **Umirolimus** on vascular smooth muscle cells (VSMCs).

Materials:

- Human aortic or coronary artery smooth muscle cells (HAoSMCs or HCASMCs)
- Smooth muscle cell growth medium (supplemented with serum and growth factors)
- Umirolimus stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
- Plate reader



Procedure:

- Cell Seeding: Seed VSMCs into 96-well plates at a density of approximately 3 x 10³ cells/well and allow them to adhere overnight.[21]
- Serum Starvation: Synchronize the cells in the G0/G1 phase by serum-starving them for 24-48 hours in a low-serum medium.
- Treatment: Treat the cells with various concentrations of Umirolimus (typically in a range from 10⁻¹⁰ to 10⁻⁶ M) in the presence of a mitogen like platelet-derived growth factor (PDGF). Include appropriate vehicle controls (DMSO).
- Incubation: Incubate the cells for 48-72 hours.
- Proliferation Assessment:
 - MTT/WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
 Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable, proliferating cells.[21]
 - [3H]Thymidine Incorporation: Alternatively, pulse the cells with [3H]thymidine during the final hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[22][23]
- Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of
 Umirolimus compared to the vehicle control and determine the IC50 value.

mTOR Inhibition Assay (Western Blot)

This protocol outlines a method to assess the inhibition of mTOR signaling by **Umirolimus**.

Materials:

- VSMCs or other suitable cell line
- Umirolimus
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- · Western blot transfer system
- Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or GAPDH
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate and imaging system

Procedure:

- Cell Culture and Treatment: Culture VSMCs and treat with Umirolimus at various concentrations for a defined period.
- Cell Lysis: Lyse the cells with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total p70S6K and 4E-BP1. Use an antibody against a housekeeping protein (actin or GAPDH) as a loading control.
- Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins
 to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates
 inhibition of mTOR signaling.

Conclusion



Umirolimus represents a significant advancement in the field of drug-eluting stents. Its tailored chemical structure provides favorable pharmacokinetic properties for localized drug delivery, and its potent inhibition of the mTOR pathway effectively reduces neointimal hyperplasia. The extensive clinical data from trials like STEALTH and LEADERS FREE have established its role as a safe and effective option for the prevention of restenosis in a broad range of patients. This technical guide provides a comprehensive resource for researchers and drug development professionals working with **Umirolimus** and other mTOR inhibitors.

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